molecular formula C15H12F2O3 B6375035 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol CAS No. 1261950-71-3

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol

Cat. No.: B6375035
CAS No.: 1261950-71-3
M. Wt: 278.25 g/mol
InChI Key: DRQQOZQEEHNOPN-UHFFFAOYSA-N
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Description

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol is an organic compound that features both fluorine and ethoxycarbonyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial for achieving high yields and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atoms with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and dipole interactions with the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both ethoxycarbonyl and fluorine groups provides a balance of electronic and steric effects, making it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 2-fluoro-4-(4-fluoro-3-hydroxyphenyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2O3/c1-2-20-15(19)11-5-3-9(7-13(11)17)10-4-6-12(16)14(18)8-10/h3-8,18H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRQQOZQEEHNOPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C2=CC(=C(C=C2)F)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30684539
Record name Ethyl 3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261950-71-3
Record name Ethyl 3,4'-difluoro-3'-hydroxy[1,1'-biphenyl]-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30684539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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